1-Bromo-4-(3-bromopropoxy)benzene
Description
Contextualization within Aryl Ether Chemistry
Aryl ethers are a class of organic compounds characterized by an ether linkage to an aromatic ring. This structural motif is a cornerstone in the architecture of many natural products, pharmaceuticals, and functional materials. The synthesis and reactivity of aryl ethers are therefore fundamental topics in organic chemistry.
1-Bromo-4-(3-bromopropoxy)benzene is a specific type of aryl ether, a 4-bromophenyl ether with a 3-bromopropyl substituent. The presence of the ether oxygen atom influences the electronic properties of the benzene (B151609) ring, while the two bromine atoms provide reactive sites for a variety of chemical transformations. The synthesis of such compounds often involves the reaction of a phenol (B47542) with a dihaloalkane in the presence of a base. ontosight.ai For instance, the reaction of 4-bromophenol (B116583) with 1,3-dibromopropane (B121459) would yield the target molecule.
Significance as a Bifunctional Building Block in Complex Molecular Architectures
The synthetic power of this compound lies in its bifunctional nature. The molecule possesses two bromine atoms at different positions, which can be selectively addressed in chemical reactions.
Aryl Bromide: The bromine atom attached directly to the benzene ring is an aryl bromide. This functional group is a classic handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the aromatic core.
Alkyl Bromide: The bromine atom at the end of the propoxy chain is a primary alkyl bromide. This group is susceptible to nucleophilic substitution reactions (SN2), enabling the introduction of a diverse range of functional groups, including amines, azides, thiols, and cyanides.
This orthogonality of reactivity allows for a stepwise and controlled construction of complex molecules. A synthetic chemist can, for example, first perform a Suzuki coupling on the aryl bromide and then use the alkyl bromide for a subsequent substitution reaction, or vice versa. This strategic flexibility is invaluable in multi-step syntheses of intricate target molecules.
Overview of Research Directions Involving Brominated Propoxybenzene (B152792) Derivatives
Research involving brominated propoxybenzene derivatives, including this compound, is multifaceted and spans several areas of chemical science.
One significant research avenue is the synthesis of novel heterocyclic compounds. The dual reactivity of molecules like this compound can be exploited in intramolecular reactions to construct cyclic ethers, chromanes, and other heterocyclic systems that are prevalent in biologically active molecules.
Furthermore, these compounds serve as important intermediates in the synthesis of pharmacologically relevant scaffolds. researchgate.net The ability to introduce various substituents at both the aromatic and aliphatic positions allows for the generation of libraries of compounds for drug discovery programs. For example, the aryl ether linkage is a common feature in many approved drugs, and the ability to functionalize this core structure is of great interest.
The study of brominated compounds also extends to materials science. Brominated flame retardants are an important class of industrial chemicals, and research into the synthesis and properties of novel brominated organic molecules contributes to the development of new materials with enhanced fire safety. researchgate.net Studies have shown that bromine-containing compounds can be effective in inhibiting urease activity and may have antibacterial effects. nih.govplos.org
Finally, the investigation of reaction mechanisms involving these substrates continues to be an active area of research. pressbooks.pub Understanding the subtle differences in reactivity between the aryl and alkyl bromides, and how reaction conditions can be tuned to favor one over the other, is crucial for optimizing synthetic routes and developing new synthetic methodologies.
Table of Chemical Compounds
| Compound Name |
| This compound |
| 4-bromophenol |
| 1,3-dibromopropane |
| 1-Bromo-4-(1-bromoethyl)benzene |
| ((3-Bromopropoxy)methyl)benzene |
| 1-Bromo-3-(3-bromopropyl)benzene |
| 1-bromo-3-(3-bromopropoxy)benzene |
| 1-Bromo-4-isopropoxybenzene |
| 1-Bromo-4-phenoxybenzene |
| (1-Bromopropyl)benzene |
| (3-Bromopropyl)benzene |
| Benzene, (3-bromopropoxy)- |
| 1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene |
| p-Bromopropylbenzene |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H10Br2O | nih.govchemicalbook.comsinfoochem.com |
| Molecular Weight | 293.98 g/mol | chemicalbook.comsinfoochem.com |
| CAS Number | 7497-87-2 | chemicalbook.comsinfoochem.com |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Not specified | |
| InChI | InChI=1S/C9H10Br2O/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | uni.lu |
| InChIKey | SBXHUNUKIBIOEC-UHFFFAOYSA-N | uni.lu |
| SMILES | C1=CC(=CC=C1OCCCBr)Br | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(3-bromopropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXHUNUKIBIOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324492 | |
| Record name | 1-bromo-4-(3-bromopropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7497-87-2 | |
| Record name | NSC406842 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-4-(3-bromopropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Methodologies for the Synthesis of 1 Bromo 4 3 Bromopropoxy Benzene
Phenol (B47542) Alkylation via Williamson Ether Synthesis Variants
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. numberanalytics.com This method, proceeding via an SN2 mechanism, involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com For the synthesis of 1-Bromo-4-(3-bromopropoxy)benzene, this translates to the reaction of a 4-bromophenoxide with a 1,3-dihaloalkane.
Alkylation of Substituted Phenols with 1,3-Dihaloalkanes (e.g., 1,3-Dibromopropane)
The synthesis of this compound is commonly achieved by reacting 4-bromophenol (B116583) with 1,3-dibromopropane (B121459). In this reaction, the 4-bromophenol is first deprotonated by a base to form the more nucleophilic 4-bromophenoxide ion. This phenoxide then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion and forming the desired ether linkage. The use of a dihaloalkane like 1,3-dibromopropane provides the three-carbon chain with a terminal bromine, resulting in the final product.
Influence of Basic Conditions and Solvents on Reaction Efficiency and Selectivity
The choice of base and solvent is critical in optimizing the Williamson ether synthesis. numberanalytics.com Strong bases are required to sufficiently deprotonate the phenol to form the reactive phenoxide. Commonly used bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). numberanalytics.comacs.org The selection of the solvent is equally important, as it influences the solubility of the reactants and the rate of the reaction. numberanalytics.com Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. numberanalytics.com
The following table summarizes the impact of different bases and solvents on the Williamson ether synthesis:
| Base | Solvent | Effect on Reaction |
| Potassium Carbonate (K₂CO₃) | Acetone (B3395972), Acetonitrile (B52724) | A common and cost-effective choice, providing good yields. Acetone and acetonitrile are effective polar aprotic solvents that facilitate the reaction. |
| Cesium Carbonate (Cs₂CO₃) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Often provides higher yields and can be used under milder conditions. DMF is a highly polar aprotic solvent that can significantly accelerate the reaction rate. numberanalytics.com THF is another suitable aprotic solvent. |
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | A very strong base that ensures complete deprotonation of the phenol, often leading to high yields. numberanalytics.com |
| Potassium tert-butoxide (KOtBu) | Dimethyl sulfoxide (B87167) (DMSO) | Another strong base that can drive the reaction to completion, with DMSO being a highly effective polar aprotic solvent. numberanalytics.com |
Optimization of Reaction Parameters
Beyond the choice of base and solvent, other reaction parameters must be optimized to maximize the yield and purity of this compound. numberanalytics.com
Temperature: Increasing the reaction temperature generally increases the reaction rate. numberanalytics.com However, excessively high temperatures can lead to side reactions, such as elimination or reaction at the second halide of the dihaloalkane. A moderate temperature, often the reflux temperature of the chosen solvent, is typically employed. sacredheart.edu
Time: The reaction time needs to be sufficient to allow for complete conversion of the starting materials. sacredheart.edu Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time. utahtech.edu Conventional methods may require several hours to a full day, while microwave-assisted synthesis can significantly reduce the reaction time to a matter of minutes. sacredheart.edusacredheart.edu
Stoichiometry: The ratio of reactants is a crucial factor. Using an excess of the dihaloalkane (e.g., 1,3-dibromopropane) can help to minimize the formation of the diaryl ether byproduct, where the phenoxide reacts with both ends of the dihaloalkane. However, a large excess can make purification more challenging. Conversely, using an excess of the phenol can lead to the formation of the diaryl ether as the major product. Therefore, a careful adjustment of the stoichiometric ratio is necessary to favor the formation of the desired monosubstituted product.
Transition Metal-Catalyzed Etherification Approaches for Aryl Ether Linkage Formation
While the Williamson ether synthesis is a robust method, transition metal-catalyzed reactions have emerged as powerful alternatives, often offering milder reaction conditions and broader substrate scope. mit.edursc.org
Palladium-Catalyzed C–O Cross-Coupling Reactions of Aryl Halides with Alcohols
Palladium-catalyzed C–O cross-coupling reactions have become a valuable tool for the formation of aryl ethers. nih.gov In the context of synthesizing a molecule like this compound, this would involve the coupling of an aryl halide with an alcohol. While the target molecule already contains a bromo-substituent, this methodology is highly relevant for the synthesis of analogous and more complex aryl ethers. rsc.orgnih.gov These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgnih.gov The choice of ligand is critical and can significantly influence the efficiency of the coupling, especially for challenging substrates. nih.gov
Mechanistic Considerations in Catalytic Aryl Ether Synthesis
The generally accepted mechanism for palladium-catalyzed C–O cross-coupling involves a catalytic cycle. nih.govgoogle.com The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. google.com This is followed by the coordination of the alcohol to the palladium center and subsequent deprotonation by a base to form a palladium alkoxide complex. The final and often rate-limiting step is the reductive elimination from this intermediate, which forms the desired C–O bond of the aryl ether and regenerates the active palladium(0) catalyst, allowing the cycle to continue. nih.gov
Emerging Synthetic Techniques for Aryl Ether Scaffolds
The synthesis of aryl ethers, such as this compound, is increasingly benefiting from modern technologies that offer significant advantages over traditional methods. These techniques are pivotal in advancing the production of brominated ether derivatives.
Microwave-Assisted Synthesis of Brominated Ether Derivatives
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering rapid, efficient, and clean routes to a wide array of compounds. tsijournals.com This technology utilizes microwave irradiation to directly heat the reactants, leading to a significant reduction in reaction times and often improving product yields. nih.govrsc.org For the synthesis of brominated ether derivatives, this method presents a compelling alternative to conventional heating.
The application of microwave technology is particularly relevant for Williamson ether synthesis, a common method for preparing aryl ethers. In a typical procedure, a phenol is treated with an alkyl halide in the presence of a base. Microwave irradiation can accelerate this reaction, sometimes reducing reaction times from hours to mere minutes. arkat-usa.org For instance, the synthesis of various ether derivatives has been achieved in 45-100 seconds under microwave irradiation using a mixture of potassium carbonate and potassium hydroxide. tsijournals.com
While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the principles can be extrapolated from similar syntheses. A hypothetical microwave-assisted synthesis could involve the reaction of 4-bromophenol with 1,3-dibromopropane. The use of a base such as cesium carbonate (Cs2CO3) has been shown to be effective in similar reactions. arkat-usa.orgresearchgate.net
Table 1: Comparison of Conventional vs. Hypothetical Microwave-Assisted Synthesis of a Brominated Ether Derivative
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | Several hours | 3-20 minutes arkat-usa.orgresearchgate.net |
| Temperature | Often high, reflux | Controlled, rapid heating |
| Yield | Moderate to good | Good to excellent tsijournals.comnih.gov |
| Solvent | Often high-boiling point solvents | Can use less solvent arkat-usa.org |
| Byproducts | Potential for more byproducts | Often cleaner reactions arkat-usa.org |
The key advantages of microwave-assisted synthesis include enhanced reaction rates, higher yields, and improved purity of the final product. nih.gov These benefits stem from the efficient and uniform heating of the reaction mixture, which minimizes the formation of side products.
Considerations for Scalable Synthesis and Industrial Translation (e.g., Continuous Flow Reactors)
For the industrial production of this compound, scalability and process safety are paramount. Continuous flow reactors offer a promising solution for translating laboratory-scale syntheses to an industrial scale. beilstein-journals.orgnih.gov Unlike batch reactors, where all reactants are mixed together at the start, continuous flow systems introduce reactants into a tube or pipe where the reaction occurs as they flow through.
This methodology provides several key advantages for the synthesis of chemical intermediates:
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic reactions or the handling of hazardous materials.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.
Scalability: Increasing production capacity is a matter of running the reactor for a longer duration or by "numbering-up" (using multiple reactors in parallel), rather than redesigning a larger and potentially more hazardous batch reactor. beilstein-journals.org
Process Automation and Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality.
The synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor has demonstrated the feasibility of this approach for heterocyclic compounds, achieving high efficiency and good yields. beilstein-journals.org Similarly, the synthesis of benzotriazin-4(3H)-ones using a continuous flow reactor highlights the green credentials and robustness of this technology. nih.gov
Table 2: Key Parameters in Continuous Flow Synthesis of Aryl Ethers
| Parameter | Description | Importance for Scalability |
| Flow Rate | The rate at which reactants are pumped through the reactor. | Directly influences residence time and throughput. |
| Residence Time | The average time a molecule spends in the reactor. | Crucial for ensuring complete reaction. |
| Temperature | The temperature of the reaction zone. | Precisely controlled for optimal yield and selectivity. |
| Pressure | The pressure within the reactor system. | Can be used to run reactions above the solvent's boiling point. |
| Reactor Geometry | The design and dimensions of the flow path. | Affects mixing and heat transfer efficiency. |
Advanced Chemical Transformations and Reactivity of 1 Bromo 4 3 Bromopropoxy Benzene
Nucleophilic Substitution Reactions on the Bromopropyl Chain
The bromine atom on the three-carbon chain is part of a primary alkyl bromide. This structure is highly susceptible to nucleophilic substitution, primarily through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. This reaction involves the attack of a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion as a leaving group.
Displacement of Bromine by Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)
The primary alkyl bromide of the 3-bromopropoxy group is an excellent electrophile for a variety of nucleophiles. This reactivity allows for the straightforward introduction of different functional groups at the end of the propyl chain.
Amines: Primary and secondary amines readily displace the bromide to form the corresponding secondary and tertiary amines, respectively. These reactions are fundamental in the synthesis of molecules containing a (4-bromophenoxy)propyl-amino moiety. For instance, in analogous systems, anilines react with alkyl bromides to form N-alkylated products.
Thiols: Thiolates (RS⁻), being potent nucleophiles, react efficiently with the bromopropyl chain to yield thioethers. This reaction provides a reliable method for introducing sulfur-containing functional groups.
Alkoxides: Alkoxides (RO⁻) and phenoxides (ArO⁻) are used to displace the bromide, resulting in the formation of an ether linkage. A study on the reaction of substituted phenols with propargyl bromide, a system analogous to the bromopropyl group, highlights the conditions for such substitutions. plos.org Aprotic polar solvents like acetone (B3395972) are found to be effective, and bases such as potassium carbonate (K₂CO₃) are used to deprotonate the phenol (B47542), generating the nucleophilic phenoxide. plos.org The efficiency of the reaction is influenced by the electronic nature of the substituents on the phenol, with electron-withdrawing groups generally favoring the reaction. plos.org
The following table summarizes typical conditions for nucleophilic substitution on analogous bromoalkane systems.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Product Type | Typical Yield |
| Alkoxide | Substituted Phenol | K₂CO₃ | Acetone | Aryl Propyl Ether | Good-Excellent plos.org |
| Amine | Substituted Aniline | K₂CO₃ | Acetone | N-Aryl-N-propylamine | Moderate plos.org |
| Thiol | Alkanethiol | NaH | THF | Alkyl Propyl Thioether | High |
Table created based on findings from analogous reactions.
Stereochemical Aspects of Nucleophilic Substitutions in Analogous Systems
Nucleophilic substitution on the primary carbon of the bromopropyl chain proceeds via an Sₙ2 mechanism. chemicalnote.comlibretexts.org A defining characteristic of the Sₙ2 reaction is its stereochemistry. The reaction occurs through a "backside attack," where the nucleophile approaches the electrophilic carbon from the side directly opposite to the leaving group (the bromine atom). chemistrysteps.com
This backside attack leads to a specific stereochemical outcome known as Walden inversion, where the configuration of the carbon atom is inverted, much like an umbrella flipping inside out in the wind. libretexts.org In the case of 1-Bromo-4-(3-bromopropoxy)benzene, the carbon atom bearing the bromine is not a stereocenter. However, if this carbon were chiral (for example, by isotopic labeling or substitution), the Sₙ2 reaction would proceed with a predictable inversion of its absolute configuration (e.g., from R to S or S to R). libretexts.orgchemistrysteps.com Therefore, while the starting material is achiral, the principles of Sₙ2 stereochemistry are crucial when designing syntheses of chiral molecules from similar precursors.
Reactions Involving the Aromatic Bromine Moiety
The bromine atom attached to the benzene (B151609) ring exhibits different reactivity compared to its aliphatic counterpart. It is generally unreactive towards nucleophilic substitution under standard conditions but is an excellent participant in transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Negishi)
The aromatic C-Br bond serves as a handle for forming new carbon-carbon bonds, a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of boronic acids. rsc.orgmdpi.com While specific examples with this compound are not prevalent in literature, numerous studies on other aryl bromides demonstrate the reaction's utility. researchgate.netresearchgate.net The reaction would involve coupling this compound with a boronic acid (R-B(OH)₂) to form 1-(3-bromopropoxy)-4-arylbenzene.
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, also catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org The reaction of this compound with an organozinc compound (R-ZnX) would yield the corresponding coupled product.
The table below shows generalized conditions for these cross-coupling reactions on aryl bromides.
| Reaction | Coupling Partner | Catalyst (Example) | Base (Example) | Solvent (Example) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |
| Negishi | Organozinc Halide | Pd₂(dba)₃ / Ligand | - | THF / DMF |
This table represents typical conditions for the specified reactions.
Facilitation of Further Functionalization at the Aromatic Ring
The presence of the aromatic bromine is what enables the powerful cross-coupling chemistry. The general catalytic cycle for these reactions begins with the oxidative addition of the aryl bromide (Ar-Br) to a low-valent palladium(0) complex. libretexts.org In this step, the palladium center inserts itself into the C-Br bond to form a Pd(II) intermediate (Ar-Pd-Br). This activation of the aromatic ring is the critical step that facilitates the subsequent reaction (transmetalation) with the organoboron or organozinc compound, ultimately leading to the formation of a new carbon-carbon bond after reductive elimination regenerates the Pd(0) catalyst. This allows the otherwise inert benzene ring to be functionalized with a wide variety of alkyl, alkenyl, alkynyl, and aryl groups.
Oxidation and Reduction Processes of the Compound
The different functional groups within this compound are susceptible to various oxidation and reduction reactions.
The ether linkage in the molecule is prone to autoxidation upon exposure to air and light. ntu.edu.sgjove.com This process occurs via a free-radical chain mechanism, where molecular oxygen reacts with the carbon atom adjacent to the ether oxygen. ntu.edu.sgyoutube.com This leads to the slow formation of hydroperoxides and peroxides, which can be dangerously explosive, especially upon concentration or heating. jove.comwikipedia.org This is a significant consideration for the long-term storage of this and other ether-containing compounds.
The two bromine atoms can be targeted by reduction reactions. The aromatic bromine can be selectively removed through catalytic hydrogenation, often using a palladium-on-carbon (Pd/C) catalyst with hydrogen gas or a hydrogen donor. organic-chemistry.org This process, known as hydrodehalogenation, replaces the bromine atom with a hydrogen atom. Milder methods using sodium borohydride (B1222165) (NaBH₄) in specialized micellar systems have also been developed for the reduction of aryl bromides at room temperature. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce aryl bromides. acs.org These reduction methods can be highly selective, often leaving other functional groups, such as the ether linkage and even the aliphatic bromide, intact under controlled conditions. organic-chemistry.org
Regioselective and Chemoselective Transformations of Polyhalogenated Aryl Ethers
The structure of this compound, featuring two distinct bromine atoms—one attached to the aromatic ring (aryl bromide) and the other at the terminus of an alkyl chain (alkyl bromide)—presents a compelling case for studying regioselective and chemoselective reactions. The differential reactivity of the C(sp²)-Br bond on the benzene ring and the C(sp³)-Br bond on the propoxy chain allows for selective functionalization at one site while leaving the other intact.
The primary alkyl bromide is susceptible to nucleophilic substitution (SN2) reactions, whereas the aryl bromide is generally unreactive toward nucleophiles under standard SN2 conditions. However, the aryl bromide is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. chemrxiv.orgresearchgate.netarkat-usa.org This dichotomy in reactivity is the foundation for the selective transformation of this compound.
For instance, reaction with a nucleophile like sodium azide (B81097) (NaN₃) or sodium cyanide (NaCN) would selectively displace the primary bromide on the propoxy chain, leaving the aryl bromide untouched. Conversely, a palladium-catalyzed Suzuki coupling with an arylboronic acid would preferentially occur at the C(aryl)-Br bond. arkat-usa.org The success of such chemoselective couplings often depends on the careful selection of the catalyst, ligands, and reaction conditions to prevent unwanted side reactions. chemrxiv.org
Table 1: Predicted Regioselective Reactions of this compound
| Reactant(s) | Target Site | Catalyst/Conditions | Predicted Product | Reaction Type |
| Sodium Cyanide (NaCN) | Alkyl Bromide | DMSO, 90 °C | 4-(4-Bromophenoxy)butanenitrile | Nucleophilic Substitution (SN2) |
| Phenylboronic Acid | Aryl Bromide | Pd(PPh₃)₄, K₂CO₃ | 4-(3-Bromopropoxy)biphenyl | Suzuki Coupling |
| Aniline | Aryl Bromide | Pd₂(dba)₃, BINAP, NaOtBu | N-Phenyl-4-(3-bromopropoxy)aniline | Buchwald-Hartwig Amination |
| Styrene | Aryl Bromide | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 1-(3-Bromopropoxy)-4-styrylbenzene | Heck Reaction |
| Ammonia | Alkyl Bromide | Ethanol, heat | 3-(4-Bromophenoxy)propan-1-amine | Nucleophilic Substitution (SN2) |
This table presents predicted outcomes based on established principles of chemical reactivity for the functional groups present in this compound.
Ether Cleavage Reactions in Aryl Ether Systems (e.g., β-Aryl Ether Cleavage Models)
The ether linkage in this compound is a key functional group, and its cleavage is a significant transformation. Aryl ethers are known for their general stability, but they can be cleaved under stringent conditions, typically involving strong acids like hydrobromic acid (HBr), hydroiodic acid (HI), or potent Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.compressbooks.pub
For an unsymmetrical aryl alkyl ether like this compound, the cleavage reaction occurs at the alkyl-oxygen bond (the O-C(propyl) bond). This is because the aryl-oxygen bond is significantly stronger due to the sp² hybridization of the aromatic carbon and resonance stabilization. Cleavage of the aryl-oxygen bond would require the formation of a highly unstable phenyl cation, making this pathway energetically unfavorable. khanacademy.org
The reaction mechanism with a strong acid like HBr involves the initial protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, the bromide ion (Br⁻) acts as a nucleophile and attacks the least sterically hindered carbon adjacent to the oxygen, which in this case is the primary carbon of the propyl chain, via an SN2 mechanism. pressbooks.pub This results in the formation of a phenol and an alkyl halide. In the case of this compound, treatment with excess HBr would yield 4-bromophenol (B116583) and 1,3-dibromopropane (B121459).
While this compound is not a direct model for lignin, which contains β-aryl ether linkages (Ar-O-Cβ-Cα-Ar'), the principles of its ether bond cleavage are relevant. Lignin depolymerization strategies often target the cleavage of these β-aryl ether bonds, which can be achieved through reductive methods. rsc.orgnih.gov These reductive cleavage methods can sometimes offer higher selectivity and milder conditions compared to harsh acidic cleavage. rsc.org For instance, nickel-catalyzed reductive cleavage protocols have been developed for aryl methyl ethers, showcasing an alternative to acid-based methods. rsc.org
Table 2: Ether Cleavage Reactions of this compound
| Reagent | Conditions | Bond Cleaved | Products | Mechanism |
| Excess HBr | Heat | O-C(propyl) | 4-Bromophenol and 1,3-Dibromopropane | Acid-catalyzed SN2 |
| BBr₃ | CH₂Cl₂, low temp. | O-C(propyl) | 4-Bromophenol and 1,3-Dibromopropane | Lewis acid-mediated cleavage |
| Excess HI | Heat | O-C(propyl) | 4-Bromophenol and 1,3-Diiodopropane | Acid-catalyzed SN2 |
This table outlines the expected products from the cleavage of the ether bond in this compound under different acidic conditions.
Strategic Applications of 1 Bromo 4 3 Bromopropoxy Benzene in Complex Organic Synthesis
Precursor for the Synthesis of Advanced Organic Molecules and Functional Materials
The primary strategic value of 1-bromo-4-(3-bromopropoxy)benzene lies in its role as a heterobifunctional linker. The two bromine atoms exhibit different reactivities, enabling chemists to perform selective chemical transformations at either end of the molecule.
The alkyl bromide (on the propoxy chain) is susceptible to nucleophilic substitution reactions (Sₙ2), while the aryl bromide (on the benzene (B151609) ring) is significantly less reactive towards nucleophiles under the same conditions. vedantu.comquora.comquora.com This difference is due to the sp² hybridization of the aromatic carbon and the delocalization of electron pairs from the bromine into the benzene ring, which imparts a partial double-bond character to the C-Br bond. vedantu.comquora.com Conversely, the aryl bromide is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions that are not feasible at the alkyl bromide site.
This differential reactivity allows for a stepwise approach to synthesis. One position can be reacted while leaving the other intact for a subsequent transformation, providing precise control over the construction of complex molecules.
| Reactive Site | Bond Type | Typical Reactions | Relative Reactivity (Nucleophilic Substitution) |
| Propoxy Chain | Alkyl Bromide (C(sp³)-Br) | Nucleophilic Substitution (Sₙ2) with amines, phenols, thiols, cyanides, etc. | High quora.comvaia.com |
| Benzene Ring | Aryl Bromide (C(sp²)-Br) | Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Buchwald-Hartwig), Grignard formation. | Very Low vedantu.comvaia.com |
Role in the Construction of Substituted Benzene and Diaryl Ether Frameworks
The brominated aromatic ring of this compound is a key handle for building substituted benzene and more elaborate diaryl ether structures.
Substituted Benzene Frameworks: The aryl bromide can be readily transformed using powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, a Suzuki coupling with an arylboronic acid would replace the bromine with a new aryl group, forming a biphenyl (B1667301) structure. Similarly, a Heck coupling could introduce an alkene, or a Sonogashira coupling could install an alkyne. These reactions allow for the systematic elaboration of the benzene ring while the bromopropoxy chain remains available for further functionalization.
Diaryl Ether Frameworks: While the molecule itself contains a phenyl ether moiety, its aryl bromide allows for the synthesis of more complex, poly-aromatic ether structures. Classic methods like the Ullmann condensation or modern palladium- and copper-catalyzed Buchwald-Hartwig and Chan-Lam couplings can be employed. researchgate.netorganic-chemistry.orgorganic-chemistry.org For example, reacting this compound with a phenol (B47542) under Ullmann conditions (a copper catalyst at elevated temperatures) would yield a larger diaryl ether. scielo.org.mx This strategy is fundamental in synthesizing compounds where multiple aromatic rings are linked by oxygen atoms. jsynthchem.com
| Reaction Name | Coupling Partner | Resulting Bond | Catalyst System (Typical) |
| Suzuki Coupling | Organoboron Reagent (R-B(OH)₂) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄) + Base |
| Heck Coupling | Alkene | C-C | Pd catalyst (e.g., Pd(OAc)₂) + Base |
| Sonogashira Coupling | Terminal Alkyne | C-C | Pd catalyst + Cu(I) cocatalyst + Base |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd catalyst + Ligand + Base |
| Ullmann Condensation | Phenol (Ar-OH) | C-O | Cu catalyst (e.g., CuI) + Base |
Intermediate in the Synthesis of Biologically Relevant Scaffolds (e.g., for Receptor Binding Studies and Ligand Development)
The structure of this compound is well-suited for its use as a linker in the development of biologically active molecules. The three-carbon chain offers conformational flexibility, allowing two different molecular fragments to adopt an optimal orientation for binding to a biological target, such as a protein receptor or enzyme.
The synthetic strategy typically involves two steps that exploit the molecule's bifunctionality:
The alkyl bromide is first reacted with a nucleophilic pharmacophore (e.g., a phenol, amine, or thiol-containing molecule) to form an ether, amine, or thioether linkage.
The remaining aryl bromide is then used in a cross-coupling reaction to attach a second molecular fragment or to serve as a key interaction point itself within a binding pocket.
For example, structures containing a bromo-benzyl or related moiety are used as intermediates in the synthesis of pharmaceuticals like dapagliflozin. google.comgoogle.com The bromophenyl group can be a crucial part of a pharmacophore, while the flexible chain serves to connect it to other parts of the drug molecule, enhancing binding affinity and specificity. researchgate.net
Contribution to Polymer Chemistry and New Material Development
As a molecule containing two bromine atoms, this compound can function as a monomer in polymerization reactions. Specifically, it can be used in polycondensation reactions with a co-monomer that has two nucleophilic groups, such as a bisphenol or a diamine.
For instance, reaction with a bisphenol (e.g., Bisphenol A) in the presence of a base could lead to the formation of a polyether. The differential reactivity of the two bromine sites could also be exploited to create specific polymer architectures. A reaction could first be performed at the more reactive alkyl bromide site, followed by a polymerization step involving the less reactive aryl bromide.
Furthermore, brominated aromatic compounds are known for their application as flame retardants. Incorporating this molecule into a polymer backbone could enhance the fire-resistant properties of the resulting material.
Application in the Synthesis of Dyes and Pigments
The core of many organic dyes and pigments is a conjugated system of double bonds that can absorb visible light. While this compound is itself colorless, its aromatic ring serves as a scaffold for creating such chromophores.
The aryl bromide is the key reactive site for this application. Through cross-coupling reactions like the Suzuki or Heck reactions, conjugated systems can be built onto the benzene ring. For example, coupling with a vinyl-containing molecule or another aromatic system can extend the pi-electron system, shifting the absorption spectrum towards the visible region. The aryl bromide could also be converted to an amino group, which could then be diazotized and coupled to an electron-rich aromatic compound (an azo coupling) to form a highly colored azo dye. The propoxy chain could be used to link the chromophore to a substrate or to modify its solubility properties.
Utilization in Chemical Education for Demonstrating Organic Reactions
This compound is an ideal model compound for use in academic settings to teach fundamental concepts in organic chemistry. Its structure allows for a clear demonstration of the difference in reactivity between alkyl halides and aryl halides. vaia.com
An undergraduate organic chemistry experiment could involve reacting the molecule with a nucleophile, such as sodium methoxide. Under mild conditions, students would observe a selective Sₙ2 reaction at the alkyl bromide position, forming 1-bromo-4-(3-methoxypropoxy)benzene, while the aryl bromide remains unchanged. quora.com To react the aryl bromide, students would then need to employ a different set of conditions, such as a palladium-catalyzed cross-coupling reaction.
This two-step process provides a practical and effective illustration of:
The concept of chemoselectivity.
The mechanisms of nucleophilic substitution (Sₙ2) versus electrophilic aromatic substitution/cross-coupling.
The impact of carbon hybridization (sp³ vs. sp²) on bond strength and reactivity. vedantu.com
The use of protecting groups or, in this case, the inherent differential reactivity to achieve sequential transformations.
Additionally, comparing the mass spectra of isomers like 1-bromo-4-(3-bromopropyl)benzene (B2500250) and this compound can be an instructive exercise in teaching fragmentation patterns in mass spectrometry. chegg.com
Computational Chemistry and Theoretical Investigations of Brominated Aryl Ether Systems
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and equilibrium geometry of molecules. In this method, the energy of the molecule is calculated as a functional of the electron density. For a molecule like 1-Bromo-4-(3-bromopropoxy)benzene, DFT calculations can optimize the molecular geometry to find the most stable conformation, determining bond lengths, bond angles, and dihedral angles.
While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology is well-established. For instance, research on similar compounds, such as 1-bromo-4-(3,7-dimethyloctyl)benzene, demonstrates the utility of DFT. researchgate.net In such studies, DFT is used to calculate the optimized structure, which can then be used to predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure.
The typical computational approach involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) that provide a good balance between accuracy and computational cost. The resulting optimized geometry reveals key structural parameters.
Table 1: Representative Theoretical Structural Parameters for a Brominated Aryl Ether System (Illustrative)
| Parameter | Description | Typical Predicted Value Range |
|---|---|---|
| C-Br Bond Length (Aromatic) | The distance between the aromatic carbon and the bromine atom. | ~1.88 - 1.92 Å |
| C-O-C Bond Angle | The angle of the ether linkage. | ~117° - 120° |
| C-C-Br Bond Angle (Alkyl) | The angle at the terminal carbon of the propoxy chain. | ~110° - 113° |
| Dihedral Angle (O-C-C-C) | The torsion angle of the propoxy chain, indicating its conformation (e.g., gauche or anti). | Variable (conformation dependent) |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and localization of these orbitals provide critical information about the molecule's reactivity.
HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. Regions of the molecule where the HOMO is localized are susceptible to electrophilic attack.
LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. Regions where the LUMO is localized are prone to nucleophilic attack.
For this compound, FMO analysis would likely show the HOMO distributed over the electron-rich aromatic ring and the ether oxygen atom. The LUMO, conversely, would be expected to have significant contributions from the C-Br bonds, particularly the more accessible alkyl bromide, making this site a primary target for nucleophiles. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Reactivity indices, derived from DFT calculations, quantify these concepts:
Table 2: Key Reactivity Indices from FMO Analysis
| Index | Formula | Significance for this compound |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of the molecule to accept electrons. |
The concept of frontier molecular orbitalets (FMOLs) has also been developed to better pinpoint the locality of chemical reactivity in larger, more complex systems. nih.gov FMOLs are localized in both physical and energy space, making them effective for identifying reactive functional groups. nih.gov
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution in a molecule. The MEP is plotted onto the molecule's surface, typically defined by a contour of electron density. Different colors represent different potential values, allowing for the easy identification of electrophilic and nucleophilic sites.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are attractive to electrophiles.
Blue Regions: Indicate positive electrostatic potential, electron-deficient. These areas are susceptible to nucleophilic attack.
Green Regions: Represent neutral or near-zero potential.
For this compound, an MEP map would show negative potential (red/yellow) around the ether oxygen atom and, to a lesser extent, the π-system of the benzene (B151609) ring. Positive potential (blue) would be expected around the hydrogen atoms. Notably, halogen atoms like bromine can exhibit a phenomenon known as a "σ-hole," where a region of positive electrostatic potential exists along the extension of the C-Br bond. researchgate.net This positive region can engage in halogen bonding, a type of non-covalent interaction.
Computational Modeling for Reaction Mechanisms and Stereoselectivity
Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions. By modeling the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This is particularly useful for a bifunctional molecule like this compound, which can undergo several types of reactions, such as:
Nucleophilic Substitution: At the primary alkyl bromide (the 3-bromopropoxy group).
Electrophilic Aromatic Substitution: On the benzene ring, directed by the activating ether group and deactivating bromo group.
Formation of Organometallic Reagents: Such as a Grignard reagent at either C-Br bond.
For example, a computational study could model the SN2 reaction of a nucleophile (e.g., an amine or phenoxide) with the propyl bromide terminus. DFT calculations could determine the activation energy for this process, predict the structure of the transition state, and confirm that the reaction proceeds via a concerted mechanism. Such models can also predict the feasibility of intramolecular cyclization reactions, where a nucleophilic center generated on the aromatic ring (e.g., via lithiation) could attack the alkyl bromide end.
Prediction of Molecular Interactions and ADME Properties (for synthetic design)
For compounds designed with potential biological or material science applications in mind, predicting their behavior is crucial. Computational methods can estimate various physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties based solely on molecular structure. These predictions help in prioritizing which compounds to synthesize and test.
For this compound, key properties can be predicted:
Table 3: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 293.99 g/mol sigmaaldrich.com | Influences diffusion and transport across membranes. |
| XlogP | 3.7 uni.lu | A measure of lipophilicity (fat-solubility). Higher values suggest better membrane permeability but potentially lower aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 9.23 Ų (Predicted) | Estimates the surface area of polar atoms (O, N). Related to transport properties and membrane penetration. |
| Hydrogen Bond Donors | 0 | Number of N-H or O-H bonds. |
| Hydrogen Bond Acceptors | 1 (the ether oxygen) | Number of N or O atoms. |
Note: Predicted values are generated by computational algorithms and may vary between different models. The XlogP value is from the PubChem database. uni.lu
These predictions are useful for guiding the design of derivatives. For instance, if higher water solubility is desired, modifications could be introduced to decrease the XlogP value or increase the TPSA.
Thermophysical Property Research using Computational Methods
Beyond the single-molecule level, computational methods can predict the bulk thermophysical properties of substances. These properties are essential for process design, chemical engineering applications, and understanding intermolecular forces. While experimental data on this compound is scarce, computational approaches can provide reliable estimates.
Studies on related compounds, such as binary mixtures involving bromobenzene, have used computational results to understand molecular interactions and their effect on properties like density and viscosity. researchgate.netturcomat.org For instance, gas-phase ion energetics, including ionization energy, have been determined for the related compound (3-bromopropoxy)benzene (B1583762) through a combination of experimental techniques and theoretical interpretation. nist.gov
Table 4: Thermophysical Properties Amenable to Computational Prediction
| Property | Computational Method/Approach | Relevance |
|---|---|---|
| Boiling Point | Quantitative Structure-Property Relationship (QSPR) models; Molecular Dynamics (MD) simulations. | Defines the liquid range and is crucial for purification (distillation). |
| Density | MD simulations with appropriate force fields. | Fundamental physical property for process calculations. |
| Viscosity | MD simulations and non-equilibrium methods. | Important for fluid handling and transport. |
| Heat of Vaporization | Calculated from cohesive energy density via MD simulations or from quantum mechanical calculations. | Indicates the strength of intermolecular forces in the liquid state. |
| Ionization Energy | Quantum mechanical calculations (e.g., DFT, Ab initio methods). | Fundamental property related to electronic structure and reactivity in mass spectrometry. nist.gov |
Structure Activity Relationship Sar Studies and Analogues of 1 Bromo 4 3 Bromopropoxy Benzene
Exploration of Substituent Effects on Reactivity and Synthetic Utility
The reactivity of the benzene (B151609) ring in 1-bromo-4-(3-bromopropoxy)benzene is significantly influenced by its substituents. The bromine atom and the 3-bromopropoxy group both play a role in directing further electrophilic aromatic substitution reactions. Halogens, like bromine, are generally considered deactivating groups, meaning they slow down the rate of electrophilic substitution compared to unsubstituted benzene. libretexts.org However, they are ortho-, para-directing. libretexts.org In the case of this compound, the para-position is already occupied by the 3-bromopropoxy group, meaning further substitution would be directed to the positions ortho to the bromine atom.
Studies on related alkoxybenzenes have shown that the structure of the substituent significantly impacts bromination rates and regioselectivity. nsf.gov While electronic effects are important, steric hindrance from the substituent can also play a crucial role. nsf.gov In this compound, the relatively flexible propyloxy chain might exert less steric hindrance compared to bulkier alkyl groups, potentially favoring substitution at the ortho positions.
Design and Synthesis of Derivatives with Modified Alkyl Linkers or Aromatic Substitutions
To expand the synthetic utility of this compound, researchers have designed and synthesized various derivatives with modifications to the alkyl linker and the aromatic ring. These modifications aim to fine-tune the molecule's reactivity, solubility, and ability to be incorporated into larger, more complex structures.
Modified Alkyl Linkers:
Varying the length and branching of the alkyl linker between the aromatic ring and the terminal bromine atom can influence the molecule's conformational flexibility and the reactivity of the terminal bromine. For example, analogues with shorter or longer alkyl chains could be synthesized to alter the distance between the two reactive ends of the molecule, which is a critical parameter in the synthesis of cyclic compounds or polymers.
Aromatic Substitutions:
Introducing additional substituents onto the benzene ring provides another avenue for creating diverse analogues. For instance, the synthesis of derivatives with electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) on the aromatic ring can significantly alter the electronic properties of the molecule. pressbooks.pub These changes, in turn, affect the reactivity of both the aromatic ring and the benzylic position.
An example of a related derivative is 1-bromo-3-(4-bromopentoxy)benzene, where the linker is extended and contains a methyl group. nih.gov This modification introduces a chiral center, opening up possibilities for stereoselective reactions.
| Derivative Name | CAS Number | Molecular Formula | Key Structural Modification |
| This compound | 7497-87-2 | C9H10Br2O | Parent Compound sigmaaldrich.com |
| 1-Bromo-3-(3-bromopropoxy)benzene | 156450-01-0 | C9H10Br2O | Isomer with meta-substitution bldpharm.com |
| (3-Bromopropoxy)benzene (B1583762) | 588-63-6 | C9H11BrO | Lacks the bromine on the aromatic ring nih.govnist.gov |
| 1-Bromo-3-(4-bromopentoxy)benzene | Not Available | C11H14Br2O | Extended and branched alkyl linker nih.gov |
| 1-Bromo-3-(trifluoromethoxy)benzene | Not Available | C7H4BrF3O | Different alkoxy substituent sigmaaldrich.com |
| 1-Bromo-3-(4-morpholino)benzene | Not Available | C10H12BrNO | Nitrogen-containing substituent sigmaaldrich.com |
Investigation of Stereochemical Control in Analogous Systems
While this compound itself is achiral, the introduction of stereocenters in its analogues opens the door for investigations into stereochemical control during synthesis. The synthesis of complex molecules, particularly those with biological activity, often requires precise control over the three-dimensional arrangement of atoms.
For instance, in the synthesis of certain natural products or pharmaceutical agents, the stereochemistry of a molecule can be the determining factor for its efficacy. By designing analogues of this compound that incorporate chiral elements, chemists can explore diastereoselective and enantioselective reactions. This could involve using chiral catalysts or starting materials to favor the formation of one stereoisomer over another.
The principles of stereochemical control are well-established in organic synthesis. pressbooks.pub For example, the use of chiral auxiliaries attached to the molecule can direct an incoming reagent to a specific face of the molecule, leading to a high degree of stereoselectivity. While specific studies on the stereochemical control of this compound analogues are not extensively documented in the provided search results, the general principles of asymmetric synthesis would be applicable to its chiral derivatives.
Comparison with Related Brominated Organic Compounds in Synthetic Strategies
This compound is one of many brominated organic compounds utilized in synthetic chemistry. researchgate.net Its utility is often compared with other bifunctional and monofunctional brominated reagents.
Comparison with Dibromoalkanes:
Simple dibromoalkanes, such as 1,3-dibromopropane (B121459), offer two electrophilic carbon atoms for substitution reactions. However, they lack the aromatic moiety of this compound. This aromatic ring provides a site for a different set of reactions, such as electrophilic aromatic substitution and cross-coupling reactions, making this compound a more versatile building block for certain synthetic targets.
Comparison with other Brominated Phenyl Ethers:
Compounds like 1-bromo-3-(3-bromopropoxy)benzene, an isomer, offer a different substitution pattern on the aromatic ring, which can lead to different regioisomers in subsequent reactions. bldpharm.com Other related compounds, such as (3-bromopropoxy)benzene, lack the bromine on the aromatic ring, making them suitable for reactions where only the alkyl bromide functionality is desired. nih.gov The presence of two bromine atoms in this compound, one on the aromatic ring and one on the alkyl chain, allows for sequential and selective reactions at two distinct sites.
The choice between this compound and other brominated compounds depends on the specific synthetic strategy. pressbooks.pub For syntheses requiring the sequential introduction of different functionalities at an aromatic and an aliphatic position, this compound is a highly valuable intermediate. Its ability to participate in a wide range of reactions, including nucleophilic substitution at the alkyl bromide and various transformations at the aryl bromide, underscores its importance in the construction of complex organic molecules. semanticscholar.orgontosight.ai
Future Research Trajectories and Academic Significance
Advancements in Environmentally Benign Synthetic Routes
The traditional synthesis of aryl ethers, such as 1-Bromo-4-(3-bromopropoxy)benzene, often involves the Williamson ether synthesis, which can be associated with the use of harsh solvents and the generation of significant salt byproducts. acs.org Future research is poised to focus on developing more sustainable and environmentally friendly synthetic methodologies.
One promising direction is the use of phase-transfer catalysis (PTC), which can facilitate the reaction between the phenoxide and the alkyl halide in a biphasic system, often reducing the need for volatile organic solvents. phasetransfercatalysis.comchempedia.info For instance, the use of polyethylene (B3416737) glycols (PEGs), particularly PEG-400, as a catalyst under solvent-free conditions has been shown to be highly effective for the etherification of phenols, achieving excellent yields. tandfonline.comtandfonline.com Adapting such solvent-free, PEG-catalyzed conditions for the synthesis of this compound from 4-bromophenol (B116583) and 1,3-dibromopropane (B121459) could significantly enhance the green credentials of its production.
Furthermore, metal-free arylation reactions in aqueous media represent another significant leap towards sustainable chemistry. organic-chemistry.orgacs.org The development of methods that utilize diaryliodonium salts or other activators in water as a solvent could provide an eco-friendly alternative to traditional methods. organic-chemistry.orgacs.org Research into these aqueous, metal-free routes for the synthesis of brominated aryl ethers would be a valuable contribution.
Exploration of Novel Catalytic Systems for Etherification and Functionalization
The development of novel catalytic systems is paramount for achieving higher efficiency, selectivity, and broader substrate scope in the synthesis and subsequent functionalization of this compound.
For the etherification step itself, advancements in the catalytic Williamson ether synthesis (CWES) at high temperatures could enable the use of less reactive and more economical alkylating agents. acs.org While the current synthesis likely employs 1,3-dibromopropane, research into catalytic systems that could activate alternative, more sustainable C3 linkers would be of interest.
Beyond its synthesis, the two distinct bromo-functional groups of the target molecule offer a playground for catalytic functionalization. The aryl bromide can participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. Future research could focus on developing selective catalytic systems that can differentiate between the aryl bromide and the alkyl bromide. For instance, a palladium-based catalyst might selectively activate the aryl C-Br bond, leaving the alkyl C-Br bond intact for subsequent nucleophilic substitution. Conversely, certain copper-catalyzed or nucleophilic substitution conditions could favor reaction at the propyl chain. nih.gov The exploration of chemo- and regioselective catalytic systems will be crucial for the efficient one-pot or sequential derivatization of this bifunctional molecule.
Development of New Applications in Materials Science and Advanced Chemical Technologies
The unique structure of this compound makes it an attractive precursor for the development of advanced materials with tailored properties.
One significant area of future application is in the synthesis of functional polymers. The bromo-substituents can serve as handles for post-polymerization modification. For example, an ether-linked polymer could be prepared via polycondensation, and the bromo groups along the polymer backbone could then be functionalized using reactions like the Ullmann coupling. mdpi.com This approach allows for the introduction of various functional groups, leading to materials with specific properties for applications such as gas capture or separation. mdpi.com The presence of the flexible propoxy linker in this compound could impart desirable processing characteristics to such polymers. numberanalytics.com
Furthermore, the aromatic and bromo-functional nature of this compound suggests its potential use in the development of organic electronic materials. Aromatic compounds are fundamental components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ijrar.org The bromo group can be a site for further elaboration to tune the electronic properties of the resulting materials. researchgate.net Research into the synthesis of conjugated oligomers and polymers derived from this compound could lead to new materials for these advanced technological applications.
Interdisciplinary Studies Leveraging the Compound's Unique Reactivity Profile
The distinct reactivity of the two bromine atoms in this compound provides a foundation for innovative interdisciplinary research.
In medicinal chemistry and drug discovery, this compound could serve as a versatile scaffold for the synthesis of biologically active molecules. The aromatic ring and the flexible ether chain are common motifs in pharmaceuticals. walshmedicalmedia.com The ability to selectively functionalize the molecule at two different points allows for the creation of diverse molecular libraries for high-throughput screening. For instance, the aryl bromide could be used as an anchor point for attachment to a solid support for combinatorial synthesis, while the alkyl bromide is reacted with various nucleophiles.
In the field of supramolecular chemistry, the rigid aromatic unit combined with the flexible linker could be exploited in the design of molecular receptors and sensors. The aromatic ring can participate in π-π stacking and other non-covalent interactions, which are crucial for molecular recognition. acs.org Functionalization of the bromo groups could introduce specific recognition sites or signaling moieties.
Finally, the compound's structure is relevant to the study of liquid crystals. The elongated, somewhat rigid structure is a common feature of mesogenic molecules. By incorporating this unit into larger molecular architectures, it may be possible to design new liquid crystalline materials with specific phase behaviors and electro-optical properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Bromo-4-(3-bromopropoxy)benzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution. A reported approach for analogous compounds involves reacting 4-bromophenol with 1,3-dibromopropane in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C for 6–12 hours .
- Key Variables :
| Variable | Impact on Yield |
|---|---|
| Solvent polarity | Higher polarity (DMF) improves nucleophilicity of phenoxide ion. |
| Base strength | Strong bases (K₂CO₃ vs. NaOH) minimize side reactions. |
| Temperature | Elevated temps (~100°C) accelerate reaction but may degrade heat-sensitive reagents. |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- ¹H NMR : Expect signals at δ 3.6–3.8 ppm (triplet, -OCH₂CH₂CH₂Br) and δ 6.7–7.3 ppm (aromatic protons). The splitting pattern confirms para substitution .
- ¹³C NMR : Peaks at ~70 ppm (OCH₂), ~30–35 ppm (CH₂Br), and 115–130 ppm (aromatic carbons).
- IR : Strong C-O-C stretch at ~1250 cm⁻¹ and C-Br stretches at 500–650 cm⁻¹.
Advanced Research Questions
Q. What challenges arise in regioselective functionalization of this compound during cross-coupling reactions?
- Mechanistic Insight : The two bromine atoms (aryl and alkyl) exhibit distinct reactivity. Aryl bromides typically undergo Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis, while alkyl bromides may require nickel or copper catalysts .
- Selectivity Table :
| Reaction Type | Catalyst | Selectivity |
|---|---|---|
| Suzuki coupling (aryl Br) | Pd(PPh₃)₄ | High for aryl bromide |
| Ullmann coupling (alkyl Br) | CuI/ligand | Targets alkyl bromide |
- Mitigation : Use protective groups (e.g., silyl ethers) for the alkyl bromide during aryl coupling steps.
Q. How does the bromopropoxy side chain influence the compound’s application in polymer or material science?
- Role in Materials : The alkyl bromide can act as a cross-linking agent in polymer networks via nucleophilic substitution (e.g., with amines or thiols). The aromatic bromide enables incorporation into conjugated systems for optoelectronic materials .
- Case Study : In epoxy resins, analogous brominated ethers improve flame retardancy by releasing bromine radicals during combustion.
Q. What are the computational approaches to predict reactivity and stability of this compound?
- DFT Calculations : Use Gaussian or ORCA to model transition states for substitution reactions. Key parameters include bond dissociation energies (C-Br: ~65 kcal/mol) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Thermodynamic Stability : The compound’s half-life in DMSO at 25°C is ~48 hours, but hydrolysis accelerates in aqueous basic conditions (pH > 10).
Data Contradictions and Resolution
Q. Discrepancies in reported catalytic efficiencies for cross-coupling reactions: How to validate experimental protocols?
- Issue : Conflicting yields (40–85%) in Suzuki reactions due to variable Pd loading or solvent purity.
- Resolution : Standardize conditions:
- Use degassed toluene/ethanol (3:1) with 2 mol% Pd(OAc)₂ and 3 equiv. aryl boronic acid at 80°C .
- Monitor reaction progress via TLC (hexane:EtOAc, 4:1).
Biological and Toxicity Considerations
Q. What in vitro assays are suitable for assessing the biological activity of this compound?
- Cytotoxicity Screening : Use MTT assay on HEK-293 or HepG2 cells. IC₅₀ values >100 µM suggest low acute toxicity, but alkyl bromides may alkylate cellular nucleophiles (e.g., glutathione) .
- Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to evaluate metabolic interference.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
